2-{4-[3-(4-Chlorophenyl)-1-(pyrimidin-2-yl)-1H-pyrazol-5-yl]piperidin-1-yl}-1-phenylethanol
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Overview
Description
Piperidinyl triazole derivative 4 is a compound that features a piperidine ring fused with a triazole ring. This combination of heterocyclic structures imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research. Piperidine derivatives are known for their wide range of pharmacological activities, while triazole derivatives are recognized for their stability and diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of piperidinyl triazole derivative 4 typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a piperidine derivative with a triazole precursor in the presence of a suitable catalyst. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of piperidinyl triazole derivative 4 may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Piperidinyl triazole derivative 4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving the triazole ring.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized piperidinyl triazole derivatives .
Scientific Research Applications
Piperidinyl triazole derivative 4 has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes .
Mechanism of Action
The mechanism of action of piperidinyl triazole derivative 4 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting or modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its anticancer effects. The triazole ring’s ability to form stable complexes with metal ions also plays a role in its biological activity .
Comparison with Similar Compounds
Piperidine derivatives: These include compounds like piperine and evodiamine, which also exhibit a range of biological activities.
Triazole derivatives: Compounds such as 1,2,3-triazole and 1,2,4-triazole are structurally similar and share some biological properties .
Uniqueness: Piperidinyl triazole derivative 4 is unique due to the combination of the piperidine and triazole rings, which imparts a distinct set of chemical and biological properties. This dual functionality allows the compound to interact with a broader range of molecular targets and exhibit a wider spectrum of activities compared to its individual components .
Properties
Molecular Formula |
C26H26ClN5O |
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Molecular Weight |
460.0 g/mol |
IUPAC Name |
2-[4-[5-(4-chlorophenyl)-2-pyrimidin-2-ylpyrazol-3-yl]piperidin-1-yl]-1-phenylethanol |
InChI |
InChI=1S/C26H26ClN5O/c27-22-9-7-19(8-10-22)23-17-24(32(30-23)26-28-13-4-14-29-26)20-11-15-31(16-12-20)18-25(33)21-5-2-1-3-6-21/h1-10,13-14,17,20,25,33H,11-12,15-16,18H2 |
InChI Key |
VSNXVFRRZXFFLD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=CC(=NN2C3=NC=CC=N3)C4=CC=C(C=C4)Cl)CC(C5=CC=CC=C5)O |
Origin of Product |
United States |
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